3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
Description
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide moiety at position 5 is linked to a piperidine ring modified with a methylsulfonyl group at the nitrogen atom.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-22-17(11-16(21-22)14-3-5-15(19)6-4-14)18(24)20-12-13-7-9-23(10-8-13)27(2,25)26/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJDVCJUTTVJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 1396859-83-8, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.5 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1396859-83-8 |
| Molecular Formula | C18H23FN4O3S |
| Molecular Weight | 394.5 g/mol |
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been widely studied. Key areas of activity include:
- Antitumor Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit prostate cancer cell growth and downregulate prostate-specific antigen (PSA) levels .
- Anti-inflammatory Effects : Pyrazoles exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
- Antimicrobial Properties : Some pyrazole derivatives have displayed antibacterial and antifungal activities. These compounds can interfere with microbial growth and are being explored as potential treatments for infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for developing more effective compounds. Modifications to the pyrazole ring and substituents can significantly impact biological activity. For example:
- Substituents on the Phenyl Ring : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Moiety : The piperidine group contributes to the compound's ability to interact with various receptors, potentially enhancing its therapeutic profile.
Antiproliferative Activity Against Prostate Cancer
A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative effects on LNCaP and PC-3 prostate cancer cell lines. One derivative showed an IC50 value of 18 μmol/L against LNCaP cells and a PSA downregulation rate of 46%, indicating a promising therapeutic potential .
Anti-inflammatory Effects
In a separate study, pyrazole derivatives were tested for their ability to inhibit inflammatory mediators in vitro. The results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6, suggesting their utility in managing inflammatory conditions .
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its biological activity, particularly its role as a potential anti-inflammatory and analgesic agent. The following sections detail its applications:
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests that 3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide may possess similar anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound may also serve as an analgesic. The inhibition of COX enzymes is directly linked to pain relief mechanisms, which could position this compound as a valuable alternative to traditional analgesics with fewer side effects .
Case Studies
Several studies have investigated the efficacy of structurally related compounds, providing insights that may be applicable to this compound.
Case Study 1: COX Inhibition
A study on a related pyrazole derivative demonstrated significant COX inhibition, leading to reduced inflammation in animal models. The results showed a dose-dependent response, indicating potential for therapeutic use in chronic inflammatory conditions .
Case Study 2: Pain Relief Efficacy
Another investigation focused on the analgesic properties of similar compounds, highlighting their effectiveness in reducing pain responses in both acute and chronic pain models. This suggests that the target compound may also exhibit comparable analgesic effects .
Comparison with Similar Compounds
Key Insights and Implications
Role of Sulfonyl Groups : The methylsulfonyl-piperidine group in the target compound may improve metabolic stability compared to sulfonamide analogues (e.g., compound in ) due to reduced susceptibility to hydrolysis .
Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in antibacterial and receptor-targeting agents, as seen in .
Synthetic Flexibility : Automated flash chromatography (e.g., 32% yield in ) and modular carboxamide coupling (e.g., ) are viable routes for optimizing similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation, sulfonylation, and carboxamide coupling. For example, pyrazole core formation may start with ethyl acetoacetate and phenylhydrazine, followed by fluorophenyl group introduction via Suzuki coupling. Sulfonylation of the piperidine moiety typically employs methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Optimization focuses on temperature (50–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) to improve yields (>70%) and purity (HPLC >95%) .
Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Methodology : Structural confirmation requires a combination of:
- ¹H/¹³C-NMR : To verify substituent positions (e.g., fluorophenyl at C3, methylsulfonyl-piperidine at N1).
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms hydrogen bonding between the carboxamide and sulfonyl groups (bond lengths: ~1.3 Å for C=O) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₂FN₃O₃S; [M+H]⁺ calc. 380.1384) .
Advanced Research Questions
Q. How do conformational changes in the methylsulfonyl-piperidine moiety influence receptor binding, and what computational tools are used to model this?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are employed to study interactions with targets like the CB1 receptor. The methylsulfonyl group stabilizes the piperidine chair conformation, enhancing hydrophobic interactions. Free energy calculations (MM/PBSA) reveal that protonation of the piperidine nitrogen increases binding affinity (ΔG = −9.2 kcal/mol) by forming salt bridges with Asp366 of CB1 .
Q. What strategies address contradictory data in pharmacological assays (e.g., in vitro vs. in vivo efficacy)?
- Methodology : Discrepancies may arise from metabolic instability or solubility issues. Solutions include:
- Derivatization : Introducing polar groups (e.g., hydroxylation at C4 of piperidine) to improve aqueous solubility (logP reduction from 3.5 to 2.8) .
- Prodrug design : Masking the carboxamide as an ester to enhance bioavailability (e.g., 2.5-fold increase in Cₘₐₙ in rodent models) .
- Species-specific metabolism studies : CYP450 profiling (human vs. murine liver microsomes) to identify deactivation pathways .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
- Methodology :
- Core modifications : Replacing the fluorophenyl with a 3,4-dichlorophenyl group increases selectivity for JAK2 over JAK1 (IC₅₀ shift from 120 nM to 35 nM) .
- Piperidine substituent tuning : Adding a methyl group to the piperidine N1 reduces off-target binding to P-glycoprotein (efflux ratio decrease from 8.2 to 2.4) .
- 3D-QSAR models : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic hotspots (e.g., positive charge at C5 of pyrazole enhances affinity) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process analytical technology (PAT) : Real-time monitoring of reaction progress via inline FTIR to control critical parameters (e.g., pH, temperature).
- Design of experiments (DoE) : Taguchi methods optimize reagent stoichiometry (e.g., 1.2 eq. of methylsulfonyl chloride) and mixing rates (300 rpm) to minimize impurities (<0.5%) .
Q. How are solubility limitations addressed in formulation for in vivo studies?
- Methodology :
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility (from 0.02 mg/mL to 1.5 mg/mL in PBS) and extend half-life (t₁/₂ from 2 h to 8 h) .
- Co-crystallization : Co-formers like succinic acid enhance stability (melting point increase from 145°C to 178°C) and dissolution rate (85% release in 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
